5-Bromo-2-(cyclopropylmethyl)isoindoline
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Overview
Description
5-Bromo-2-(cyclopropylmethyl)isoindoline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are important heterocyclic compounds that are found in various natural products and synthetic molecules. They exhibit a wide range of biological activities and are used as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethyl)isoindoline typically involves the bromocyclization of key thioureas. One common method includes the use of bromine (1.1 equivalents) in a solvent mixture of anhydrous dichloromethane and methanol (9:1), with methanol acting as a nucleophilic reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromocyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethyl)isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-(cyclopropylmethyl)isoindoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethyl)isoindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the isoindoline ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated heterocyclic compound with similar reactivity.
5-Bromo-1H-indole-3-carboxaldehyde: A brominated indole derivative with comparable chemical properties.
5-Bromo-2-methylindole: A brominated indole with similar substitution patterns.
Uniqueness
5-Bromo-2-(cyclopropylmethyl)isoindoline is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H14BrN |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
5-bromo-2-(cyclopropylmethyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C12H14BrN/c13-12-4-3-10-7-14(6-9-1-2-9)8-11(10)5-12/h3-5,9H,1-2,6-8H2 |
InChI Key |
VEMBKTRNGXUIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CC3=C(C2)C=C(C=C3)Br |
Origin of Product |
United States |
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